Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate
Overview
Description
Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the core pyrazine and pyridine rings, followed by the introduction of the sulfonamide group and the esterification of the benzoate moiety. Common reagents used in these reactions include:
Pyrazine derivatives: For the core structure.
Sulfonyl chlorides: For introducing the sulfonamide group.
Alcohols and acids: For esterification reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: Typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as an antimicrobial agent due to its sulfonamide group.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate is likely related to its ability to interact with specific molecular targets. In the case of antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, similar to other sulfonamides. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate:
Uniqueness
The uniqueness of this compound lies in its complex structure, which may confer specific properties not found in simpler sulfonamides. This could include enhanced biological activity or unique chemical reactivity.
Properties
IUPAC Name |
methyl 4-[3-[(3-methoxy-5-methylpyrazin-2-yl)-(2-methylpropoxycarbonyl)sulfamoyl]pyridin-2-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O7S/c1-15(2)14-35-24(30)28(21-22(33-4)27-16(3)13-26-21)36(31,32)19-7-6-12-25-20(19)17-8-10-18(11-9-17)23(29)34-5/h6-13,15H,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXCMFJSLPCFDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)N(C(=O)OCC(C)C)S(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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